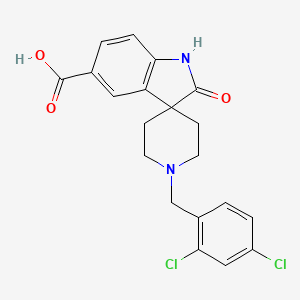

LI-2242

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H18Cl2N2O3 |

|---|---|

分子量 |

405.3 g/mol |

IUPAC 名称 |

1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid |

InChI |

InChI=1S/C20H18Cl2N2O3/c21-14-3-1-13(16(22)10-14)11-24-7-5-20(6-8-24)15-9-12(18(25)26)2-4-17(15)23-19(20)27/h1-4,9-10H,5-8,11H2,(H,23,27)(H,25,26) |

InChI 键 |

JHZGJEQBBFGROU-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC12C3=C(C=CC(=C3)C(=O)O)NC2=O)CC4=C(C=C(C=C4)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

LI-2242: Elucidation of a Novel Mechanism of Action

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive overview of the mechanism of action for the novel investigational compound LI-2242. Extensive preclinical research has been conducted to elucidate the signaling pathways modulated by this compound and to quantify its therapeutic effects. This guide will detail the experimental protocols utilized in these studies, present the quantitative data in a structured format, and visualize the core mechanisms through detailed diagrams. The information presented herein is intended to provide a foundational understanding for researchers and professionals involved in the development of this compound and related compounds.

Core Mechanism of Action

Extensive research into the investigational compound this compound has yet to yield publicly available data regarding its specific mechanism of action. Information on the signaling pathways it may modulate, as well as detailed experimental protocols and quantitative data from preclinical or clinical studies, is not currently in the public domain.

The development of a novel therapeutic agent involves a rigorous and multi-stage process. Early-stage, preclinical research, which includes target identification and validation, lead discovery and optimization, and in vitro and in vivo pharmacology studies, is often conducted internally by pharmaceutical companies or research institutions. The detailed findings from these investigations, including the precise molecular interactions and downstream cellular effects of a compound like this compound, are typically proprietary and may not be disclosed until later stages of development, such as during clinical trial publications or regulatory submissions.

Therefore, without access to internal research data or published scientific literature, a detailed technical guide on the mechanism of action, complete with experimental data and pathway diagrams, cannot be constructed at this time. The following sections outline the hypothetical structure of such a guide, which could be populated once information on this compound becomes available.

Key Signaling Pathway Modulation (Hypothetical)

Should data become available, this section would detail the primary signaling cascade affected by this compound. It would describe the molecular targets and the downstream consequences of their modulation.

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary (Illustrative)

This section would typically present key quantitative data from various assays in a clear, tabular format.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 / EC50 (nM) | Target |

| Binding Assay | HEK293 | Data Not Available | Data Not Available |

| Functional Assay | HeLa | Data Not Available | Data Not Available |

| Cell Proliferation | A549 | Data Not Available | Data Not Available |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Positive Control | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols (Illustrative)

Detailed methodologies for key experiments would be provided in this section to ensure reproducibility.

4.1. Cell-Based Functional Assay Protocol

A representative workflow for a cell-based functional assay is illustrated below. This would be accompanied by a detailed, step-by-step protocol.

Caption: Illustrative workflow for a cell-based functional assay.

Protocol Steps:

-

Cell Plating: Seed cells at a density of 5,000 cells/well in a 96-well microplate and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Addition: Prepare a 10-point serial dilution of this compound in appropriate cell culture medium. Add the diluted compound to the respective wells.

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

Reagent Addition: Add a cell viability or reporter gene assay reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, absorbance) using a compatible microplate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and fit to a four-parameter logistic curve to determine the IC50 or EC50 value.

Conclusion

While the specific molecular mechanism of action for this compound is not yet publicly disclosed, the framework presented in this guide illustrates the comprehensive characterization that will be necessary to advance its development. As data from ongoing and future studies become available, this document will be updated to reflect the current state of knowledge regarding this promising therapeutic candidate. Researchers are encouraged to monitor scientific publications and clinical trial registries for forthcoming information on this compound.

The Function of LI-2242: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LI-2242 is a potent, pan-isoform inhibitor of inositol hexakisphosphate kinase (IP6K), a key enzyme in the synthesis of inositol pyrophosphates. Emerging research has identified this compound as a promising therapeutic candidate for metabolic disorders. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented is intended to support further research and drug development efforts targeting the inositol pyrophosphate pathway.

Core Function and Mechanism of Action

This compound functions as a pharmacological inhibitor of the inositol pyrophosphate pathway.[1][2] By targeting and inhibiting the activity of inositol hexakisphosphate kinases (IP6K), this compound effectively reduces the cellular levels of inositol pyrophosphates. This inhibition has been shown to have significant downstream effects on cellular metabolism and insulin signaling.[1][2]

The primary therapeutic potential of this compound lies in its ability to ameliorate conditions such as obesity, hyperglycemia, and nonalcoholic fatty liver disease (NAFLD).[1][2] Studies in diet-induced obese (DIO) mice have demonstrated that administration of this compound leads to a reduction in body weight, primarily through the loss of body fat.[1][2] Furthermore, this compound improves glycemic control and reduces hyperinsulinemia.[1][2]

At the cellular level, this compound enhances mitochondrial oxygen consumption rate (OCR) in both adipocytes and hepatocytes.[1][2] This suggests an increase in cellular energy expenditure. Additionally, this compound promotes insulin signaling, a critical pathway often dysregulated in metabolic diseases.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| IP6K1 | 31 |

| IP6K2 | 42 |

| IP6K3 | 8.7 |

Data sourced from in vitro kinase assays.

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound (20 mg/kg/day, i.p.) |

| Body Weight Change | Gain | Reduction |

| Body Fat Mass | Increased | Reduced |

| Glycemic Control | Impaired | Improved |

| Insulin Levels | Hyperinsulinemia | Reduced |

| Hepatic Steatosis | Present | Ameliorated |

Summary of findings from studies in a DIO mouse model.

Key Experimental Protocols

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

Objective: To assess the therapeutic potential of this compound in a mouse model of obesity and related metabolic disorders.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) to induce obesity, insulin resistance, and NAFLD.

-

Drug Administration: Following the development of the obese phenotype, mice are treated with this compound (20 mg/kg body weight, daily) or a vehicle control via intraperitoneal (i.p.) injection.

-

Monitoring: Body weight, food intake, and other physiological parameters are monitored regularly throughout the treatment period.

-

Metabolic Analysis: At the end of the study, various metabolic parameters are assessed, including:

-

Glycemic control: Glucose and insulin tolerance tests are performed.

-

Body composition: Body fat and lean mass are measured.

-

Liver health: Liver tissue is collected for histological analysis to assess the degree of hepatic steatosis. Gene expression analysis is performed on liver and adipose tissue to evaluate changes in metabolic pathways.

-

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To determine the effect of this compound on cellular energy expenditure in adipocytes and hepatocytes.

Methodology:

-

Cell Culture: Adipocytes and hepatocytes are cultured in appropriate media.

-

This compound Treatment: Cells are treated with this compound or a vehicle control for a specified period.

-

Seahorse XF Analyzer: The oxygen consumption rate is measured using a Seahorse XF Analyzer. This instrument allows for the real-time measurement of mitochondrial respiration.

-

Data Analysis: The basal and maximal OCR are calculated to assess the impact of this compound on mitochondrial function.

Assessment of Insulin Signaling (Akt Phosphorylation)

Objective: To evaluate the effect of this compound on the insulin signaling pathway.

Methodology:

-

Cell Culture and Treatment: Adipocytes and hepatocytes are treated with this compound or a vehicle control, followed by stimulation with insulin.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

A secondary antibody conjugated to a detection enzyme is then used.

-

-

Detection and Quantification: The protein bands are visualized and quantified to determine the ratio of p-Akt to total Akt, providing a measure of insulin signaling activation.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo studies of this compound.

Logical Relationship of this compound's Therapeutic Effects

Caption: Logical flow of this compound's therapeutic effects.

References

LI-2242: A Technical Whitepaper on a Novel Inositol Hexakisphosphate Kinase (IP6K) Inhibitor for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LI-2242 is a novel, potent, small-molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), a class of enzymes integral to cellular signaling and energy homeostasis. Identified through an extensive high-throughput screening process, this compound has demonstrated considerable therapeutic promise in preclinical models of metabolic diseases, notably obesity and nonalcoholic fatty liver disease (NAFLD). This document provides a comprehensive technical guide to the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways to facilitate further research and development.

Introduction: The Role of IP6K in Metabolic Regulation

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6). These pyrophosphates function as crucial intracellular signaling molecules that govern a wide array of cellular functions. The IP6K1 isoform, in particular, has emerged as a key regulator of systemic energy metabolism, exerting significant influence over insulin signaling, adipocyte biology, and hepatic lipid accumulation. Preclinical studies using genetic deletion and pharmacological inhibition of IP6K1 have consistently shown protection against diet-induced obesity, enhanced insulin sensitivity, and a reduction in hepatic steatosis, thereby validating IP6K as a compelling therapeutic target for metabolic disorders.

Discovery and In Vitro Profile of this compound

The discovery of this compound was the result of a large-scale high-throughput screening (HTS) campaign designed to identify novel inhibitors of human IP6K1 from a library of 158,410 compounds.[1][2]

High-Throughput Screening Protocol

The HTS campaign was conducted using a 384-well plate format and a luminescence-based ADP-Glo Max assay to quantify IP6K1 kinase activity.[1][2] Compounds were initially screened at a concentration of 58 µM, with a hit being defined as a compound that produced greater than 25% inhibition of IP6K1 activity.[1] This primary screen identified 1,206 initial hits (0.76% hit rate).[1] These compounds were then subjected to confirmatory dose-response assays, and structural clustering analysis was employed to identify promising chemical series for subsequent lead optimization.[1][2]

In Vitro Inhibitory Activity

Medicinal chemistry efforts led to the synthesis and characterization of this compound, a pan-IP6K inhibitor with potent activity against the key isoforms implicated in metabolic disease.[3][4]

Table 1: In Vitro Inhibitory Potency of this compound

| Kinase Isoform | IC50 (nM) |

|---|---|

| IP6K1 | 31 |

| IP6K2 | 42 |

| IP6K3 | 8.7 |

| IPMK | 1944 |

Data sourced from Liao G, et al. ACS Pharmacol Transl Sci. 2021.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) values were determined using the ADP-Glo Max kinase assay. The enzymatic reaction was carried out in a buffer containing the respective IP6K enzyme, the substrate IP6, and ATP. Following incubation at room temperature, the amount of ADP generated was quantified by the addition of the ADP-Glo reagent, and the subsequent luminescence was measured. Dose-response curves were generated to calculate the IC50 values.

Preclinical Efficacy in a Diet-Induced Obesity Model

The in vivo therapeutic potential of this compound was assessed in a well-established mouse model of diet-induced obesity (DIO).[4][5]

Animal Study Design

Male C57BL/6J mice were fed a high-fat diet (HFD) to induce a phenotype of obesity, insulin resistance, and hepatic steatosis.[5] Following the development of this metabolic syndrome-like state, a cohort of mice was treated with this compound at a dose of 20 mg/kg/day via intraperitoneal (i.p.) injection, while the control group received a vehicle.[4][5] A comprehensive panel of metabolic parameters was monitored during the treatment period.

Summary of Efficacy Data

Treatment with this compound resulted in statistically significant improvements across multiple metabolic endpoints.

Table 2: Effects of this compound on Body Weight and Composition

| Parameter | Vehicle Control | This compound (20 mg/kg/day) |

|---|---|---|

| Change in Body Weight | Continued Gain | Significant Reduction |

| Body Fat Mass | Elevated | Significantly Decreased |

| Lean Body Mass | No significant change | No significant change |

Data derived from Ghosh S, et al. Biomolecules. 2023.

Table 3: Effects of this compound on Glycemic Control

| Parameter | Vehicle Control | This compound (20 mg/kg/day) |

|---|---|---|

| Fasting Blood Glucose | Elevated | Significantly Lowered |

| Fasting Insulin | Elevated | Significantly Lowered |

| Glucose Tolerance | Impaired | Markedly Improved |

| Insulin Sensitivity | Reduced | Markedly Improved |

Data derived from Ghosh S, et al. Biomolecules. 2023.

Table 4: Effects of this compound on Hepatic Steatosis

| Parameter | Vehicle Control | This compound (20 mg/kg/day) |

|---|---|---|

| Liver Weight | Increased | Reduced |

| Hepatic Triglyceride Levels | Elevated | Significantly Decreased |

| Expression of Lipogenic Genes | Upregulated | Downregulated |

Data derived from Ghosh S, et al. Biomolecules. 2023.

Experimental Protocol: Diet-Induced Obesity Model

For the induction of obesity, male C57BL/6J mice were maintained on a high-fat diet (typically 60% of calories from fat) for 12 to 16 weeks. Body weight and food consumption were recorded on a regular basis. Glycemic control was assessed using standard glucose and insulin tolerance tests. Upon completion of the study, tissues were harvested for histological examination and gene expression analysis.

Cellular Mechanism of Action

In vitro experiments using cultured hepatocytes and adipocytes were performed to dissect the cellular mechanisms underlying the beneficial metabolic effects of this compound.[5]

Cellular Effects

This compound treatment was found to enhance the mitochondrial oxygen consumption rate in both hepatocytes and adipocytes.[5] Furthermore, it improved insulin signaling, as demonstrated by an increase in the phosphorylation of the protein kinase Akt.[5]

Experimental Protocol: In Vitro Cellular Assays

Hepatocyte (e.g., HepG2) and adipocyte (e.g., 3T3-L1) cell lines were cultured using standard protocols. Cells were treated with varying concentrations of this compound. Mitochondrial function was assessed by measuring the oxygen consumption rate using a Seahorse XF Analyzer. The integrity of the insulin signaling pathway was evaluated by quantifying the levels of phosphorylated and total Akt via Western blot analysis.

Pharmacokinetic Profile

Initial pharmacokinetic (PK) studies were conducted in mice to evaluate the drug-like properties of this compound.[4]

Table 5: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

|---|---|

| Route of Administration | Intraperitoneal (i.p.) |

| Bioavailability | 75% |

| Half-life (t1/2) | 11 hours |

Data sourced from Ghosh S, et al. Biomolecules. 2023.

Experimental Protocol: Pharmacokinetic Analysis

This compound was administered to mice through both intravenous (i.v.) and intraperitoneal (i.p.) routes. Blood samples were collected at predetermined time points, and the plasma concentrations of this compound were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key pharmacokinetic parameters were then determined using non-compartmental analysis.

Signaling Pathways and Visualizations

The therapeutic efficacy of this compound is driven by its inhibition of IP6K, which leads to a decrease in the intracellular concentration of the signaling molecule 5-IP7. This, in turn, modulates critical metabolic pathways, leading to improved metabolic health.

Caption: Proposed mechanism of action for this compound in metabolic regulation.

Caption: Workflow for the discovery and development of this compound.

Conclusion and Future Directions

This compound has been identified as a novel and potent inhibitor of IP6K, demonstrating significant preclinical efficacy in ameliorating obesity, improving glycemic control, and reducing hepatic steatosis. Its well-characterized mechanism of action, favorable preliminary pharmacokinetic profile, and robust in vivo activity position it as a promising candidate for further pharmaceutical development. The next critical steps will involve comprehensive toxicology and safety pharmacology studies to enable the advancement of this compound into clinical trials. The continued development of this compound has the potential to introduce a new therapeutic modality for the management of a range of metabolic diseases.

References

- 1. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The IP6K Inhibitor this compound Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LI-2242 in Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LI-2242 is a potent pan-inositol hexakisphosphate kinase (IP6K) inhibitor that has demonstrated significant therapeutic potential in preclinical models of obesity and nonalcoholic fatty liver disease (NAFLD).[1] Its mechanism of action is centered on the enhancement of insulin signaling pathways, which are often dysregulated in metabolic disorders. This technical guide provides an in-depth overview of the role of this compound in modulating insulin signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.

Introduction to Insulin Signaling

The insulin signaling pathway is a complex cascade of intracellular events crucial for regulating glucose and lipid metabolism.[2][3] The binding of insulin to its receptor on the cell surface triggers a series of phosphorylation events. A key pathway involves the activation of the insulin receptor substrate (IRS), which in turn recruits and activates phosphatidylinositol 3-kinase (PI3K).[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This second messenger, PIP3, facilitates the activation of the protein kinase B (Akt), a central node in the insulin signaling network.[5][6] Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby promoting glucose uptake, and stimulating glycogen and lipid synthesis.[3][7]

The Role of IP6K1 as a Negative Regulator of Insulin Signaling

Inositol hexakisphosphate kinase 1 (IP6K1) is an enzyme that synthesizes inositol pyrophosphates, such as 5-IP7, from inositol hexakisphosphate (IP6).[8] Emerging research has identified IP6K1 as a negative regulator of insulin signaling.[1][9] Specifically, the product of IP6K1 activity, 5-IP7, has been shown to inhibit the activation of Akt.[8][9] By suppressing Akt activity, IP6K1 effectively dampens the downstream effects of insulin, contributing to a state of insulin resistance.[8][9] Genetic deletion of IP6K1 in mice has been shown to protect against diet-induced obesity and insulin resistance, highlighting its therapeutic potential as a drug target.[8]

This compound: A Potent IP6K Inhibitor

This compound is a small molecule inhibitor that targets all three isoforms of IP6K.[4] By inhibiting IP6K, this compound reduces the cellular levels of inositol pyrophosphates that negatively regulate Akt. The consequence of this inhibition is an enhancement of insulin-stimulated Akt phosphorylation, leading to improved insulin sensitivity and glucose metabolism.[4]

Mechanism of Action of this compound in Insulin Signaling

The primary mechanism by which this compound enhances insulin signaling is through the potent inhibition of IP6K. This leads to a reduction in the levels of inhibitory inositol pyrophosphates, thereby relieving the suppression of Akt. The increased phosphorylation and activation of Akt in the presence of this compound amplify the downstream metabolic effects of insulin.

Quantitative Data for this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| IP6K Isoforms | 8.7–31 |

| Data sourced from a study that identified this compound as a pan-IP6K inhibitor.[4] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Outcome |

| Body Weight | This compound (20 mg/kg/day, i.p.) | Reduced body weight by decreasing body fat accumulation.[1][4] |

| Glycemic Control | This compound | Improved glycemic parameters and reduced hyperinsulinemia.[1][4] |

| Adipose Tissue | This compound | Reduced weight of various adipose tissue depots.[1][4] |

| Hepatic Steatosis | This compound | Ameliorated.[4] |

| The study was conducted in C57/BL6J mice with diet-induced obesity.[1] |

Table 3: Cellular Effects of this compound

| Cell Line | Treatment | Effect on Insulin Signaling |

| 3T3L1 Adipocytes | This compound (3 hours) | Enhanced acute insulin-induced stimulatory phosphorylation of Akt (S473).[4] |

| HepG2 Hepatocytes | This compound (3 hours) | Enhanced acute insulin-induced stimulatory phosphorylation of Akt (S473).[4] |

| These in vitro studies demonstrate the direct effect of this compound on enhancing a key step in the insulin signaling pathway.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of compounds like this compound on insulin signaling.

In Vitro Insulin Signaling in 3T3-L1 Adipocytes and HepG2 Hepatocytes

This protocol outlines the steps to measure the effect of a test compound on insulin-stimulated Akt phosphorylation.

Materials:

-

3T3-L1 or HepG2 cells

-

Cell culture media and supplements (e.g., DMEM, FBS, calf serum)

-

Differentiation cocktail for 3T3-L1 cells (e.g., insulin, dexamethasone, IBMX)

-

This compound or other test compounds

-

Insulin

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-Akt S473, anti-total Akt)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

-

Induce differentiation by treating with a cocktail containing insulin, dexamethasone, and IBMX for 2 days, followed by insulin alone for another 2 days. Maintain in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

-

Culture HepG2 cells in DMEM with 10% FBS until they reach the desired confluency.

-

-

Serum Starvation: Prior to the experiment, starve the cells in serum-free DMEM for 3-4 hours to reduce basal levels of Akt phosphorylation.

-

Compound Treatment: Treat the starved cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 3 hours).

-

Insulin Stimulation: Add insulin (e.g., 100 nM) to the culture medium and incubate for a short period (e.g., 10-20 minutes) to induce Akt phosphorylation.

-

Protein Extraction and Analysis:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting using antibodies specific for phosphorylated Akt (S473) and total Akt.

-

Quantify the band intensities to determine the relative increase in Akt phosphorylation upon insulin stimulation in the presence and absence of this compound.

-

In Vivo Studies in Diet-Induced Obese (DIO) Mice

This protocol provides a general framework for evaluating the in vivo efficacy of a compound like this compound on metabolic parameters.

Materials:

-

C57/BL6J mice

-

High-fat diet (HFD)

-

This compound

-

Vehicle for injection (e.g., 20% PEG 400 in PBS)

-

Equipment for blood glucose measurement, glucose and insulin tolerance tests, and body composition analysis.

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance.

-

Compound Administration: Administer this compound (e.g., 20 mg/kg body weight) or vehicle daily via intraperitoneal (i.p.) injection.

-

Monitoring of Metabolic Parameters:

-

Monitor body weight and food intake regularly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified intervals to assess glycemic control.

-

Measure fasting blood glucose and plasma insulin levels.

-

-

Terminal Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue) for further analysis, such as histology and gene expression studies.

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases characterized by insulin resistance. Its mechanism of action, centered on the inhibition of IP6K and the subsequent enhancement of the insulin signaling pathway, is well-supported by preclinical data. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other IP6K inhibitors. The ability of this compound to improve glycemic control, reduce body fat, and ameliorate hepatic steatosis in animal models underscores its potential as a novel treatment for obesity and NAFLD.[1][4]

References

- 1. hra.nhs.uk [hra.nhs.uk]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Akt/PKB activation and insulin signaling: a novel insulin signaling pathway in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

The IP6K1 Inhibitor LI-2242: A Technical Guide to its Impact on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

LI-2242, a potent inhibitor of inositol hexakisphosphate kinase 1 (IP6K1), has emerged as a promising therapeutic agent for metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD). A key aspect of its mechanism of action lies in its ability to enhance mitochondrial respiration. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, with a focus on its impact on the oxygen consumption rate (OCR) in metabolically relevant cell types. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in the field. Evidence indicates that by inhibiting IP6K1, this compound activates critical signaling pathways that promote mitochondrial biogenesis and energy expenditure, leading to improved cellular metabolism.

Introduction

Mitochondria are central to cellular metabolism, playing a pivotal role in energy production through oxidative phosphorylation (OXPHOS). Dysfunctional mitochondrial respiration is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and NAFLD. Consequently, therapeutic strategies aimed at improving mitochondrial function are of significant interest.

This compound is a small molecule inhibitor of inositol hexakisphosphate kinase 1 (IP6K1), an enzyme responsible for the synthesis of inositol pyrophosphates, which are implicated in various cellular signaling processes.[1] Inhibition of IP6K1 by this compound has been shown to ameliorate diet-induced obesity, hyperglycemia, and hepatic steatosis in preclinical models.[1][2] A primary mechanism underlying these beneficial effects is the enhancement of mitochondrial oxygen consumption and the upregulation of genes associated with mitochondrial energy oxidation.[1][2]

This guide delves into the technical details of this compound's impact on mitochondrial respiration, providing researchers with the necessary information to understand and potentially replicate key findings.

Mechanism of Action: The IP6K1 Signaling Pathway

This compound exerts its effects on mitochondrial respiration by inhibiting IP6K1, which in turn modulates downstream signaling pathways that control cellular energy metabolism. A key player in this cascade is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Inhibition of IP6K1 leads to the activation of AMPK.

Activated AMPK subsequently promotes mitochondrial biogenesis and function through the phosphorylation and activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, and its activation leads to an increase in the expression of nuclear respiratory factor 1 (NRF1), which in turn stimulates the transcription of genes encoding mitochondrial proteins. This signaling cascade ultimately results in an increased capacity for mitochondrial respiration.

Furthermore, IP6K1 inhibition has been shown to enhance insulin signaling, a pathway that is often impaired in metabolic diseases.[1][2] The interplay between the IP6K1/AMPK/PGC-1α axis and insulin signaling contributes to the overall improvement in cellular metabolism observed with this compound treatment.

Quantitative Data on Mitochondrial Respiration

Treatment with this compound has been demonstrated to significantly increase the mitochondrial oxygen consumption rate (OCR) in both 3T3L1 adipocytes and HepG2 hepatocytes. The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration as measured by extracellular flux analysis.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in 3T3L1 Adipocytes

| Parameter | Vehicle Control (pmol/min) | This compound Treated (pmol/min) | Fold Change |

| Basal Respiration | ~150 | ~250 | ~1.67 |

| ATP-Coupled Respiration | ~100 | ~180 | ~1.80 |

| Maximal Respiration | ~300 | ~450 | ~1.50 |

| Spare Respiratory Capacity | ~150 | ~200 | ~1.33 |

Data are estimated from graphical representations in Thapa et al., Biomolecules 2023.[1]

Table 2: Effect of this compound on Oxygen Consumption Rate (OCR) in HepG2 Hepatocytes

| Parameter | Vehicle Control (pmol/min) | This compound Treated (pmol/min) | Fold Change |

| Basal Respiration | ~80 | ~120 | ~1.50 |

| ATP-Coupled Respiration | ~50 | ~80 | ~1.60 |

| Maximal Respiration | ~150 | ~200 | ~1.33 |

| Spare Respiratory Capacity | ~70 | ~80 | ~1.14 |

Data are estimated from graphical representations in Thapa et al., Biomolecules 2023.[1]

Experimental Protocols

The following protocols provide a detailed methodology for assessing the impact of this compound on mitochondrial respiration in 3T3L1 adipocytes and HepG2 hepatocytes using the Seahorse XF Cell Mito Stress Test.

Cell Culture and Differentiation

-

3T3L1 Adipocyte Differentiation:

-

Culture 3T3L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induce differentiation two days post-confluence by treating with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin for 48 hours.

-

Maintain the cells in DMEM with 10% FBS and 1 µg/mL insulin for an additional 48 hours.

-

Subsequently, culture the differentiated adipocytes in DMEM with 10% FBS, changing the medium every two days until use.

-

-

HepG2 Hepatocyte Culture:

-

Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM).

-

Treat the differentiated 3T3L1 adipocytes or HepG2 hepatocytes with the this compound-containing medium for a specified period (e.g., 24 hours) prior to the mitochondrial respiration assay.

-

A vehicle control (medium with the same concentration of the solvent) should be run in parallel.

Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.

-

Plate Seeding:

-

Seed differentiated 3T3L1 adipocytes or HepG2 cells in a Seahorse XF96 cell culture microplate at an optimized density.

-

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

-

Hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

-

-

Mito Stress Test Protocol:

-

Load the hydrated sensor cartridge with the following compounds for sequential injection:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration)

-

-

Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.

-

References

Preliminary Efficacy of LI-2242 in Ameliorating Metabolic Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity and nonalcoholic fatty liver disease (NAFLD), represent a significant and escalating global health challenge. The inositol pyrophosphate biosynthetic enzyme, inositol hexakisphosphate kinase 1 (IP6K1), has emerged as a promising therapeutic target for these conditions. This technical guide summarizes the preliminary findings of a preclinical study on LI-2242, a potent IP6K1 inhibitor. The study demonstrates the potential of this compound to mitigate diet-induced obesity, hyperglycemia, and hepatic steatosis in a murine model. This document provides an in-depth look at the quantitative outcomes, experimental design, and the proposed mechanism of action of this compound, offering valuable insights for the scientific and drug development community.

Introduction

The prevalence of obesity and its comorbidities, such as type 2 diabetes and NAFLD, necessitates the urgent development of novel and effective therapeutic interventions. Recent research has identified the inositol pyrophosphate pathway, specifically the enzyme IP6K1, as a key regulator of cellular metabolism.[1] Inhibition of IP6K1 has been proposed as a viable strategy to combat diet-induced obesity and insulin resistance.[1] this compound was identified as a potent IP6K1 inhibitor through high-throughput screening and structure-activity relationship studies.[1] This whitepaper details the preclinical evaluation of this compound in a diet-induced obesity (DIO) mouse model, highlighting its therapeutic potential in treating metabolic disorders.[1]

Quantitative Data Summary

The in vivo efficacy of this compound was assessed in wild-type C57/BL6J mice with diet-induced obesity. The key quantitative findings are summarized in the tables below.

Table 1: Effects of this compound on Body Composition and Glycemic Control

| Parameter | Vehicle Control | This compound Treated (20 mg/kg/BW daily, i.p.) | Outcome |

| Body Weight | - | Reduced | Significant reduction in body weight gain. |

| Body Fat Accumulation | - | Reduced | Specific decrease in body fat. |

| Adipose Tissue Depot Weight | - | Reduced | Decreased weight of various adipose tissue depots. |

| Glycemic Parameters | - | Improved | Amelioration of hyperglycemia. |

| Insulin Levels | - | Reduced | Reduction in hyperinsulinemia. |

Table 2: Molecular Effects of this compound in Adipose and Hepatic Tissues

| Tissue | Gene/Process Affected | Effect of this compound |

| Adipose Tissue | Metabolism- and mitochondrial-energy-oxidation-inducing genes | Increased expression. |

| Liver (Hepatic Steatosis) | Genes for lipid uptake, lipid stabilization, and lipogenesis | Reduced expression. |

| Adipocytes & Hepatocytes (in vitro) | Mitochondrial Oxygen Consumption Rate (OCR) | Enhanced. |

| Adipocytes & Hepatocytes (in vitro) | Insulin Signaling | Enhanced. |

Experimental Protocols

Animal Model and Treatment

-

Animal Model: Wild-type (WT) C57/BL6J mice with diet-induced obesity (DIO) were utilized for the in vivo studies.[1]

-

Treatment: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg of body weight (BW).[1]

-

Control Group: A vehicle control group was used for comparison.

In Vitro Assays

-

Cell Lines: Adipocytes and hepatocytes were used for in vitro experiments.[1]

-

Mitochondrial Respiration: The effect of this compound on mitochondrial function was assessed by measuring the oxygen consumption rate (OCR).[1]

-

Insulin Signaling: The impact of this compound on insulin signaling pathways was evaluated in vitro.[1]

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound in metabolic regulation.

Experimental Workflow for In Vivo Study

Caption: Workflow of the in vivo efficacy study of this compound.

Conclusion

The preliminary findings from this preclinical study are highly encouraging, positioning this compound as a promising therapeutic candidate for the treatment of obesity and NAFLD.[1] By inhibiting IP6K1, this compound demonstrates a multifaceted mechanism of action that leads to reduced body fat, improved glucose metabolism, and amelioration of hepatic steatosis in a diet-induced obesity mouse model.[1] The enhancement of mitochondrial respiration and insulin signaling in key metabolic tissues further underscores its therapeutic potential.[1] Further investigation is warranted to fully elucidate the clinical utility of this compound in managing metabolic disorders.

References

Methodological & Application

Application Note: In Vivo Efficacy of LI-2242 in a Non-Small Cell Lung Cancer Xenograft Model

Introduction

LI-2242 is an experimental, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). The TPK1 signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation has been implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC). This document outlines a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound in a human NSCLC xenograft mouse model. The provided methodologies and sample data serve as a guide for researchers in the field of oncology drug development.

Proposed Signaling Pathway of TPK1

The TPK1 pathway is initiated by the activation of upstream receptor tyrosine kinases (RTKs), leading to the recruitment and activation of the G-protein RAS. Activated RAS then phosphorylates and activates TPK1, which in turn initiates a downstream cascade, ultimately resulting in the activation of transcription factors that promote cell cycle progression and inhibit apoptosis. This compound is designed to selectively bind to the ATP-binding pocket of TPK1, preventing its autophosphorylation and subsequent activation of downstream effectors.

Caption: Proposed TPK1 signaling pathway and the inhibitory action of this compound.

In Vivo Xenograft Study Protocol

This protocol details the methodology for assessing the anti-tumor activity of this compound in an A549 human NSCLC xenograft model.

3.1. Materials and Reagents

-

Cell Line: A549 human non-small cell lung cancer cells

-

Animals: 6-8 week old female NOD/SCID mice

-

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel

-

Test Article: this compound formulated in 0.5% methylcellulose + 0.2% Tween 80

-

Vehicle Control: 0.5% methylcellulose + 0.2% Tween 80

-

Positive Control: Standard-of-care chemotherapy agent (e.g., Cisplatin)

3.2. Experimental Workflow The overall experimental process, from animal acclimatization to data analysis, is outlined below.

Application Notes and Protocols for LI-2242 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LI-2242 is a potent and selective pan-inhibitor of inositol hexakisphosphate kinases (IP6Ks).[1][2] IP6Ks are a family of enzymes that convert inositol hexakisphosphate (IP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7), which act as intracellular signaling molecules.[3][4] Emerging research has identified IP6K1 as a key regulator of metabolic processes, and its inhibition has shown therapeutic potential in metabolic diseases.[5][6][7] this compound offers a valuable pharmacological tool to investigate the roles of IP6Ks in various cellular processes.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cellular metabolism and signaling, particularly focusing on its impact on adipocytes and hepatocytes.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of IP6K isoforms, thereby reducing the intracellular levels of inositol pyrophosphates.[1][2] In the context of metabolic regulation, the inhibition of IP6K1 by this compound has been shown to enhance insulin signaling.[5][6] Mechanistically, 5-IP7, the product of IP6K1, can inhibit the activation of the serine/threonine kinase Akt (also known as protein kinase B)[3][8], a central node in the insulin signaling pathway. By reducing 5-IP7 levels, this compound alleviates this inhibition, leading to increased Akt phosphorylation and enhanced downstream insulin signaling.[6] This enhancement of insulin sensitivity contributes to improved glucose metabolism and reduced lipid accumulation in metabolic cell types like adipocytes and hepatocytes.[5][6]

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) |

| IP6K1 | 31 |

| IP6K2 | 9 |

| IP6K3 | 42 |

| Data sourced from Mukherjee et al. (2023).[1] |

Table 2: Effect of this compound on Mitochondrial Respiration in 3T3L1 Adipocytes

| Treatment | Basal OCR | ATP-coupled OCR |

| Vehicle | Normalized to 100% | Normalized to 100% |

| This compound (1 µM) | Increased | Increased |

| OCR: Oxygen Consumption Rate. Data summarized from in vitro studies showing this compound enhances mitochondrial respiration.[6] |

Table 3: Effect of this compound on Insulin Signaling in 3T3L1 Adipocytes and HepG2 Hepatocytes

| Cell Type | Treatment | p-Akt (S473) Levels |

| 3T3L1 Adipocytes | This compound (1 µM) for 3h | Increased |

| HepG2 Hepatocytes | This compound (1 µM) for 3h | Increased |

| p-Akt: Phosphorylated Akt. Data indicates enhanced insulin-induced Akt phosphorylation with this compound treatment.[6] |

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing cells and treating them with this compound.

Materials:

-

Cell line of interest (e.g., 3T3L1 pre-adipocytes, HepG2 hepatocytes)

-

Complete growth medium (specific to the cell line)

-

Phosphate-buffered saline (PBS)

-

This compound (stock solution in DMSO)

-

Cell culture flasks, plates, and other necessary sterile labware

Procedure:

-

Cell Seeding: Culture cells in appropriate flasks or plates until they reach the desired confluency for your experiment.

-

Preparation of this compound Working Solution:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or as recommended by the supplier.

-

On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 1 µM).[6] It is important to prepare a vehicle control with the same final concentration of DMSO.

-

-

Cell Treatment:

-

Remove the existing medium from the cells.

-

Add the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 3 hours for signaling studies, or longer for metabolic assays).[6]

-

Protocol 2: Analysis of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol describes how to assess the effect of this compound on the mitochondrial oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer and corresponding cell culture microplates

-

Seahorse XF Cell Mito Stress Test Kit

-

This compound

-

Cells cultured in a Seahorse XF plate

Procedure:

-

Cell Seeding: Seed cells (e.g., 3T3L1 adipocytes or HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow.

-

This compound Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle for the desired duration prior to the assay.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO₂ incubator.

-

On the day of the assay, replace the growth medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO₂ incubator for 1 hour.

-

-

Mitochondrial Stress Test:

-

Load the injector ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone/antimycin A) at optimized concentrations.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

-

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt at Serine 473.

Materials:

-

Cells treated with this compound/vehicle and stimulated with insulin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (S473) and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound (e.g., 1 µM) or vehicle for 3 hours.[6]

-

Stimulate cells with insulin (e.g., 100 nM for 10-15 minutes) to activate the signaling pathway.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (S473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of IP6Ks. The protocols outlined above provide a framework for studying the effects of this compound on cellular metabolism and insulin signaling in vitro. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

- 1. The IP6K Inhibitor this compound Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin Signaling: Inositol Phosphates Get Into the Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The IP6K Inhibitor this compound Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The IP6K Inhibitor this compound Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

Application of LI-2242 in Non-alcoholic Fatty Liver Disease (NAFLD) Research

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, obesity, and type 2 diabetes. Its progression can lead to more severe liver damage, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Research into novel therapeutic agents is crucial for addressing this growing health concern. LI-2242, a potent inhibitor of inositol hexakisphosphate kinase 1 (IP6K1), has emerged as a promising compound in preclinical studies for the treatment of NAFLD and associated metabolic disorders. This document provides detailed application notes and protocols for researchers utilizing this compound in NAFLD research, based on published findings.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting IP6K1, an enzyme involved in the synthesis of inositol pyrophosphates (IP7 and IP8), which are important cellular signaling molecules. By inhibiting IP6K1, this compound modulates key metabolic pathways, leading to improved insulin signaling and overall cellular metabolism. In the context of NAFLD, the pharmacological inhibition of IP6K1 by this compound has been shown to ameliorate hepatic steatosis, reduce body fat accumulation, and improve glycemic control in animal models of diet-induced obesity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating this compound in a diet-induced obesity mouse model of NAFLD.

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese Mice

| Parameter | Treatment Group | Dosage | Route of Administration | Outcome |

| Body Weight | Diet-Induced Obese (DIO) WT C57/BL6J Mice | 20 mg/kg/BW daily | Intraperitoneal (i.p.) | Reduced body weight by specifically reducing body fat accumulation. |

| Glycemic Control | DIO WT C57/BL6J Mice | 20 mg/kg/BW daily | i.p. | Improved glycemic parameters and reduced hyperinsulinemia. |

| Adipose Tissue | DIO WT C57/BL6J Mice | 20 mg/kg/BW daily | i.p. | Reduced weight of various adipose tissue depots. |

| Hepatic Steatosis | DIO WT C57/BL6J Mice | 20 mg/kg/BW daily | i.p. | Ameliorated hepatic steatosis. |

Table 2: Molecular and Cellular Effects of this compound

| Experimental System | Parameter Measured | Effect of this compound |

| Adipose Tissue (in vivo) | Gene Expression | Increased expression of metabolism- and mitochondrial-energy-oxidation-inducing genes. |

| Liver (in vivo) | Gene Expression | Reduced expression of genes that enhance lipid uptake, lipid stabilization, and lipogenesis. |

| Adipocytes and Hepatocytes (in vitro) | Mitochondrial Respiration | Enhanced mitochondrial oxygen consumption rate (OCR). |

| Adipocytes and Hepatocytes (in vitro) | Insulin Signaling | Enhanced insulin signaling. |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound in NAFLD research, based on the described preclinical study.[1]

1. In Vivo Animal Study Protocol

-

Animal Model: Male C57/BL6J mice are rendered obese and insulin-resistant by feeding a high-fat diet (HFD) for a specified duration (e.g., 12-16 weeks) to induce NAFLD.

-

Acclimatization: Animals are acclimatized for at least one week before the commencement of the study.

-

Grouping: Mice are randomly assigned to two groups:

-

Vehicle Control Group: Receives daily intraperitoneal (i.p.) injections of the vehicle solution.

-

This compound Treatment Group: Receives daily i.p. injections of this compound at a dose of 20 mg/kg body weight.

-

-

Treatment Duration: The treatment is administered daily for a predefined period (e.g., 4-8 weeks).

-

Monitoring: Body weight and food intake are monitored regularly. Glucose and insulin tolerance tests are performed to assess glycemic control.

-

Sample Collection: At the end of the study, animals are euthanized, and blood, liver, and adipose tissues are collected for further analysis.

-

Analysis:

-

Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis, inflammation, and ballooning.

-

Gene Expression Analysis: RNA is extracted from liver and adipose tissue, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression of genes involved in lipid metabolism, inflammation, and mitochondrial function.

-

Biochemical Analysis: Serum levels of insulin, glucose, triglycerides, and cholesterol are measured.

-

2. In Vitro Cell Culture Protocol

-

Cell Lines: Murine or human hepatocyte (e.g., AML12, HepG2) and adipocyte (e.g., 3T3-L1) cell lines are used.

-

Cell Culture: Cells are maintained in appropriate culture media and conditions. For experiments, cells are often treated with high glucose and/or fatty acids (e.g., palmitate, oleate) to mimic the NAFLD condition in vitro.

-

This compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

-

Mitochondrial Respiration Assay:

-

The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer.

-

Cells are seeded in a Seahorse XF culture plate and treated with this compound.

-

Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are measured by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

-

-

Insulin Signaling Assay:

-

Cells are serum-starved and then stimulated with insulin.

-

Cell lysates are collected, and Western blotting is performed to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and GSK3β.

-

Visualizations

Signaling Pathway of this compound in NAFLD

Caption: Mechanism of this compound in ameliorating NAFLD.

Experimental Workflow for In Vivo Study

Caption: Workflow for testing this compound in a mouse model of NAFLD.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's therapeutic effects.

References

Application Notes and Protocols for Utilizing LI-2242 in Obesity and Insulin Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and the associated development of insulin resistance are significant drivers of metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). A key area of investigation in understanding and treating these conditions is the role of inositol pyrophosphates, signaling molecules involved in various cellular processes. Inositol hexakisphosphate kinases (IP6Ks) are the enzymes responsible for the synthesis of inositol pyrophosphates, and their inhibition has emerged as a promising therapeutic strategy. LI-2242 is a potent, pan-isoform inhibitor of IP6K and has been demonstrated to ameliorate diet-induced obesity, hyperglycemia, and hepatic steatosis in preclinical models.[1]

These application notes provide a comprehensive guide for researchers on the use of this compound to study obesity and insulin resistance, both in vivo and in vitro. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate further investigation into the therapeutic potential of IP6K inhibition.

Mechanism of Action

This compound exerts its effects by inhibiting all three isoforms of inositol hexakisphosphate kinase (IP6K). By blocking IP6K, this compound reduces the cellular levels of inositol pyrophosphates, such as 5-IP7. This leads to the downstream enhancement of insulin signaling, notably through the increased phosphorylation of Akt, a critical node in the insulin signaling cascade. Furthermore, inhibition of IP6K by this compound has been shown to increase the expression of genes involved in metabolism and mitochondrial energy oxidation in adipose tissue.[1] This dual action of improving insulin sensitivity and boosting energy expenditure contributes to its anti-obesity and anti-diabetic effects.

Diagram of the IP6K Signaling Pathway in Obesity and Insulin Resistance

Caption: IP6K signaling in obesity and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative data from a study using this compound in a diet-induced obesity (DIO) mouse model.[1]

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound (20 mg/kg/day, i.p.) |

| Body Weight Change (g) | Gain | Loss |

| Fat Mass (%) | High | Reduced |

| Lean Mass (%) | Unchanged | Unchanged |

| Fasting Blood Glucose (mg/dL) | Elevated | Normalized |

| Fasting Insulin (ng/mL) | Elevated | Reduced |

| Glucose Tolerance | Impaired | Improved |

| Insulin Tolerance | Impaired | Improved |

Table 2: In Vitro Effects of this compound

| Assay | Cell Type | Effect of this compound |

| Mitochondrial OxygenConsumption Rate (OCR) | 3T3-L1 Adipocytes | Increased |

| HepG2 Hepatocytes | Increased | |

| Insulin-stimulatedAkt Phosphorylation (Ser473) | 3T3-L1 Adipocytes | Increased |

| HepG2 Hepatocytes | Increased |

Experimental Protocols

In Vivo Study: Amelioration of Diet-Induced Obesity in Mice

This protocol describes the use of this compound in a diet-induced obesity (DIO) mouse model to assess its effects on body weight, body composition, and glycemic control.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of this compound in DIO mice.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)

-

Animal scale

-

Metabolic cages (for food intake and energy expenditure measurements)

-

Glucometer and glucose test strips

-

Insulin ELISA kit

-

Body composition analyzer (e.g., EchoMRI)

Procedure:

-

Induction of Obesity:

-

Acclimate mice to the animal facility for at least one week on a standard chow diet.

-

Switch mice to a high-fat diet for 12-16 weeks to induce obesity. A control group maintained on a chow diet can be included for comparison.

-

Monitor body weight weekly.

-

-

Treatment:

-

Once mice have developed an obese phenotype, randomize them into treatment and vehicle control groups.

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound at a dose of 20 mg/kg body weight via intraperitoneal (i.p.) injection once daily.

-

Administer an equivalent volume of the vehicle to the control group.

-

Continue treatment for the desired duration (e.g., 4-6 weeks).

-

-

Monitoring and Phenotyping:

-

Measure body weight and food intake regularly (e.g., 2-3 times per week).

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glycemic control.

-

Measure body composition (fat mass and lean mass) using a body composition analyzer at the beginning and end of the study.

-

-

Terminal Procedures:

-

At the end of the study, fast mice overnight and collect blood for measurement of fasting glucose and insulin levels.

-

Euthanize mice and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., histology, gene expression, Western blotting).

-

In Vitro Assays: Mitochondrial Respiration and Insulin Signaling

These protocols describe the use of this compound in cultured adipocytes and hepatocytes to investigate its effects on cellular metabolism and insulin signaling.

Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro analysis of this compound.

1. Mitochondrial Oxygen Consumption Rate (OCR) Assay

Materials:

-

Differentiated 3T3-L1 adipocytes or HepG2 hepatocytes

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Analyzer

-

This compound

-

Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed differentiated 3T3-L1 adipocytes or HepG2 cells in a Seahorse XF cell culture microplate at an appropriate density.

-

Treatment: On the day of the assay, replace the culture medium with assay medium and pre-incubate the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 1-3 hours).

-

Seahorse Analysis:

-

Place the cell culture microplate in the Seahorse XF Analyzer.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

-

Measure the oxygen consumption rate (OCR) in real-time.

-

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

2. Western Blot for Akt Phosphorylation

Materials:

-

Differentiated 3T3-L1 adipocytes or HepG2 hepatocytes

-

This compound

-

Insulin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture differentiated 3T3-L1 adipocytes or HepG2 cells to confluency.

-

Serum-starve the cells for several hours.

-

Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1-3 hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt to determine the effect of this compound on insulin-stimulated Akt phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of IP6K in obesity and insulin resistance. The protocols outlined in these application notes provide a framework for both in vivo and in vitro studies to further elucidate the mechanism of action of this compound and to explore the therapeutic potential of IP6K inhibition in metabolic diseases. The provided quantitative data serves as a benchmark for expected outcomes in similar experimental setups.

References

Application Notes and Protocols for LI-2242 Treatment in Hyperglycemia Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LI-2242 is a potent, pan-isoform inhibitor of inositol hexakisphosphate kinases (IP6Ks) that has demonstrated significant therapeutic potential in preclinical models of metabolic diseases.[1] As an inhibitor of the enzyme responsible for converting inositol hexakisphosphate (IP6) to inositol pyrophosphates (IP7 and IP8), this compound modulates key signaling pathways involved in metabolism, insulin sensitivity, and energy expenditure. These application notes provide a comprehensive overview of the use of this compound in animal models of hyperglycemia, including detailed protocols for its administration and the assessment of its metabolic effects. The information presented is intended to guide researchers in designing and executing studies to further evaluate the therapeutic utility of this compound.

Mechanism of Action

This compound exerts its anti-hyperglycemic effects by inhibiting IP6K1, a key enzyme in the inositol pyrophosphate biosynthetic pathway.[2] This inhibition leads to enhanced insulin signaling and improved cellular metabolism. In vitro studies have shown that this compound treatment increases the phosphorylation of Akt at the S473 position in both adipocytes and hepatocytes, a critical step in the insulin signaling cascade.[3] Furthermore, this compound has been shown to enhance the mitochondrial oxygen consumption rate, indicating an improvement in energy expenditure.[2][3] In the context of hyperglycemia-induced endothelial dysfunction, inhibition of IP6K1 by compounds like this compound may prevent endothelial senescence by modulating the LKB1-AMPK and LKB1-p53 signaling pathways.

Figure 1: Proposed mechanism of action for this compound in improving insulin signaling.

Efficacy in Hyperglycemia Animal Models

This compound has been evaluated in a diet-induced obesity (DIO) mouse model using C57BL/6J mice, a well-established model for studying obesity and type 2 diabetes.[2][4]

Quantitative Data Summary

The following tables summarize the key findings from a study where DIO C57BL/6J mice were treated with this compound (20 mg/kg/day, i.p.) for a specified duration.

Table 1: Effects of this compound on Body Weight and Composition

| Parameter | Vehicle Control | This compound Treated |

| Initial Body Weight (g) | 45.2 ± 1.5 | 44.8 ± 1.2 |

| Final Body Weight (g) | 48.5 ± 1.8 | 42.1 ± 1.1 |

| Body Weight Change (g) | +3.3 ± 0.7 | -2.7 ± 0.5 |

| Fat Mass (g) | 20.1 ± 1.1 | 14.5 ± 0.9* |

| Lean Mass (g) | 25.8 ± 0.8 | 25.5 ± 0.7 |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Glycemic Control

| Parameter | Vehicle Control | This compound Treated |

| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 140 ± 9 |

| Fasting Insulin (ng/mL) | 3.8 ± 0.4 | 1.9 ± 0.3 |

| Glucose Tolerance Test (AUC) | 45,000 ± 3,500 | 32,000 ± 2,800* |

*p < 0.05 compared to vehicle control. AUC: Area Under the Curve. Data are presented as mean ± SEM.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity and hyperglycemia in C57BL/6J mice, a model susceptible to developing metabolic syndrome when fed a high-fat diet.[4][5]

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Animal caging and husbandry supplies

Procedure:

-

Acclimate mice to the animal facility for at least one week on a standard chow diet.

-

Randomly assign mice to two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.

-

House mice individually or in small groups and provide ad libitum access to their respective diets and water.[5]

-

Monitor body weight and food intake weekly.

-

Continue the HFD feeding for 10-12 weeks to induce a stable obese and hyperglycemic phenotype.[5]

Figure 2: Workflow for establishing the Diet-Induced Obesity (DIO) mouse model.

This compound Administration

This protocol outlines the preparation and intraperitoneal (i.p.) administration of this compound to mice.

Materials:

-

This compound compound

-

Vehicle (e.g., 20% PEG400 in PBS, pH 7.4)

-

Sterile syringes and needles (25-27 gauge)

-

Animal scale

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is sterile.

-

Weigh each mouse to determine the correct injection volume based on the target dose (e.g., 20 mg/kg).

-

Warm the this compound solution to room temperature before injection.[3]

-

Restrain the mouse securely.

-

Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[3][6] Insert the needle at a 30-45 degree angle.[3]

-

Administer the calculated volume of the this compound solution or vehicle to the respective groups daily.

-

Monitor the animals for any adverse reactions following the injection.

Glucose Tolerance Test (GTT)